molecular formula C8H12 B1634017 1,3-Cyclopentadiene, 1-(1-methylethyl)

1,3-Cyclopentadiene, 1-(1-methylethyl)

Cat. No. B1634017
M. Wt: 108.18 g/mol
InChI Key: MWQKURVBJZAOSC-UHFFFAOYSA-N
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Patent
US04915988

Procedure details

Sodium cyclopentadienide is prepared by using 30 g of fine sodium beads (a two fold excess) and 50 ml of monomeric cyclopentadiene in 500 ml of tetrahydrofuran (THF). This solution is then transferred to another vessel (away from excess sodium) and stirred while adding 60 ml of isopropyl bromide from a dropping funnel. After completion the NaBr is allowed to settle. The slightly yellow solution containing isopropylcyclopentadiene is then transferred to a still pot for the separation of THF by fractional distillation. Pure isopropylcyclopentadiene thus produced is mixed with prepurified argon and passed downwardly through a vertical quartz tube 1/2 in o.d. which is heated electrically to 500°-600° C. by an electrical resistance heater in a tube furnace mounted vertically. Strontium metal chips are supported in the quartz tube by a platinum foil with many holes on it at a tube constriction. The product, which flows down the tube walls as a viscous liquid, is collected in a three-necked flask connected to the bottom end of the tube.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na].[CH:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.C(Br)(C)C.[Na+:11].[Br-].[CH:13]([C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14]>O1CCCC1>[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Na+:11].[CH:13]([C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14] |f:3.4,7.8,^1:0|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(C)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Br-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=CC1
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution is then transferred to another vessel
CUSTOM
Type
CUSTOM
Details
still pot for the separation of THF
DISTILLATION
Type
DISTILLATION
Details
by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
[CH-]1C=CC=C1.[Na+]
Name
Type
product
Smiles
C(C)(C)C1=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04915988

Procedure details

Sodium cyclopentadienide is prepared by using 30 g of fine sodium beads (a two fold excess) and 50 ml of monomeric cyclopentadiene in 500 ml of tetrahydrofuran (THF). This solution is then transferred to another vessel (away from excess sodium) and stirred while adding 60 ml of isopropyl bromide from a dropping funnel. After completion the NaBr is allowed to settle. The slightly yellow solution containing isopropylcyclopentadiene is then transferred to a still pot for the separation of THF by fractional distillation. Pure isopropylcyclopentadiene thus produced is mixed with prepurified argon and passed downwardly through a vertical quartz tube 1/2 in o.d. which is heated electrically to 500°-600° C. by an electrical resistance heater in a tube furnace mounted vertically. Strontium metal chips are supported in the quartz tube by a platinum foil with many holes on it at a tube constriction. The product, which flows down the tube walls as a viscous liquid, is collected in a three-necked flask connected to the bottom end of the tube.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na].[CH:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.C(Br)(C)C.[Na+:11].[Br-].[CH:13]([C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14]>O1CCCC1>[CH-:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Na+:11].[CH:13]([C:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1)([CH3:15])[CH3:14] |f:3.4,7.8,^1:0|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(C)Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Br-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=CC1
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution is then transferred to another vessel
CUSTOM
Type
CUSTOM
Details
still pot for the separation of THF
DISTILLATION
Type
DISTILLATION
Details
by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
[CH-]1C=CC=C1.[Na+]
Name
Type
product
Smiles
C(C)(C)C1=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.